molecular formula C24H36BrNO2 B1255687 Ciclotropium Bromide CAS No. 85166-20-7

Ciclotropium Bromide

Cat. No.: B1255687
CAS No.: 85166-20-7
M. Wt: 450.5 g/mol
InChI Key: WEUHJSOYWODZCN-MGYVYGPGSA-M
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Description

Tiotropium Bromide (C₁₉H₂₂NO₃S₂·Br, MW: 456.42 g/mol) is a long-acting anticholinergic agent used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It functions as a muscarinic receptor antagonist, inhibiting bronchoconstriction and reducing mucus secretion in the airways. Tiotropium is administered via inhalation, ensuring localized action in the lungs with minimal systemic absorption. Pharmacokinetic studies demonstrate its prolonged receptor occupancy (>24 hours), supporting once-daily dosing .

Bioequivalence studies of inhaled Tiotropium formulations highlight its consistent delivery and low plasma concentrations (sub-pg/ml), validated via ultrasensitive 2D-UHPLC-MS/MS methods . Its structural complexity, including a bicyclic ammonium core and di-thiophene acetate groups, contributes to high receptor affinity and selectivity .

Properties

CAS No.

85166-20-7

Molecular Formula

C24H36BrNO2

Molecular Weight

450.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate;bromide

InChI

InChI=1S/C24H36NO2.BrH/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18;/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3;1H/q+1;/p-1/t20-,21+,22?,23?,25?;

InChI Key

WEUHJSOYWODZCN-MGYVYGPGSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-]

Synonyms

ciclotropium bromide
cyclotropium
cyclotropium bromide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciclotropium bromide involves the reaction of tropine with cyclopentyl phenylacetate in the presence of a brominating agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

2.1. Addition of Bromine to Alkenes

The addition of bromine (Br₂) to alkenes forms vicinal dibromides via a bromonium ion intermediate . This mechanism involves:

  • Step 1 : Formation of a bromonium ion through electrophilic attack of Br₂ on the alkene π bond.

  • Step 2 : Backside attack by a bromide ion (Br⁻), resulting in anti-addition of bromine atoms .

ReactantProductKey Feature
Ethene + Br₂1,2-DibromoethaneAnti-addition via bromonium ion

2.2. Aryl Bromide Coupling Reactions

Ni/photoredox catalysis enables C(sp²)–C(sp³) bond formation between aryl bromides and aliphatic radical sources (e.g., acetals). Key steps include:

  • C–H activation of the aliphatic radical precursor (e.g., benzaldehyde di(alkyl) acetals).

  • Reductive elimination to forge the cross-coupled product .

Aryl BromideRadical SourceProductYield
4’-BromoacetophenoneBenzaldehyde dimethyl acetalMethylated arene75–89%

3.1. Mass Spectrometry

Mass spectrometry with acoustic droplet ejection enables rapid, multiplexed analysis of reaction outcomes. This technique uses intrinsic fragmentation patterns of starting materials as "barcodes" for product identification .

3.2. Kinetic Studies

Reaction optimization relies on kinetic data to identify rate-determining steps. For example, azetidinium ion intermediates were critical in optimizing a pharmaceutical alkylation reaction .

Electrochemical Approaches

Electrochemistry offers sustainable methods for bromide reactions. For instance, electrically driven redox processes can enhance reaction efficiency while reducing reliance on traditional energy sources .

Scientific Research Applications

Ciclotropium bromide has several scientific research applications, including:

Mechanism of Action

Ciclotropium bromide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors in the smooth muscles of the gastrointestinal tract. This inhibition leads to a reduction in colonic motility and relief from spasms. The molecular targets involved include muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Therapeutic Use Mechanism of Action Route of Administration Key Pharmacokinetic Parameters Safety Concerns
Tiotropium Bromide C₁₉H₂₂NO₃S₂·Br 456.42 COPD/Asthma Muscarinic M₃ receptor antagonist Inhalation Low systemic absorption (plasma conc. <1 pg/ml) Dry mouth, glaucoma risk
Sepantronium Bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Anticancer (solid tumors) Survivin inhibitor (IC₅₀: 0.54–11 nM) Intravenous High tumor tissue distribution (80% inhibition in PC-3 models) Hematologic toxicity, neurotoxicity
Rocuronium Bromide C₃₂H₅₃BrN₂O₄ 609.70 Anesthesia Nicotinic receptor antagonist Intravenous Rapid onset (60–90 sec), duration 30–60 min Residual neuromuscular blockade
Homatropine Methyl Bromide C₁₇H₂₃NO₃·Br 370.28 Gastrointestinal spasms Competitive muscarinic antagonist Oral/Sublingual Poor BBB penetration, short half-life Constipation, blurred vision
Methyl Bromide CH₃Br 94.94 Pesticide Alkylating agent (non-selective) Fumigation Rapid tissue distribution, neurotoxic Fatal neurotoxicity, organ damage

Pharmacological and Clinical Differences

  • Target Specificity: Tiotropium selectively blocks pulmonary M₃ receptors, minimizing systemic anticholinergic effects . In contrast, Homatropine Methyl Bromide non-selectively antagonizes muscarinic receptors, causing broader side effects (e.g., dry mouth, urinary retention) .
  • Kinetic Profiles :

    • Tiotropium’s inhaled route ensures prolonged local action (t₁/₂ >24 hours) versus Rocuronium’s short-acting neuromuscular blockade (t₁/₂ ~30 min) .
    • Methyl Bromide’s volatility and rapid tissue penetration make it acutely toxic, requiring stringent exposure controls .
  • Therapeutic Indications: While Tiotropium and Homatropine both target smooth muscle, their applications diverge: Tiotropium in respiratory diseases vs. Homatropine in gastrointestinal disorders . Sepantronium’s anticancer efficacy (IC₅₀: 2.3–11 nM) contrasts with Cetrimonium Bromide’s non-therapeutic use as a surfactant .

Q & A

Q. How can researchers leverage systematic reviews to prioritize this compound’s understudied applications?

  • Methodological Answer : Conduct PRISMA-compliant reviews to map existing evidence. Use tools like GRADE to assess evidence quality. Identify gaps (e.g., pediatric populations or combination therapies) and propose RCTs with adaptive trial designs for high-priority areas .

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